Glidobactin H
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Overview
Description
Glidobactin H is a natural product that was isolated from the bacterial strain Burkholderia thailandensis MSMB43. It is a cyclic lipopeptide that has been found to have potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Glidobactin H has gained significant attention in the scientific community due to its unique chemical structure and promising therapeutic potential.
Scientific Research Applications
Biosynthesis and Genetic Analysis
Glidobactin H, part of the glidobactin family, is a cytotoxic compound produced by soil bacteria. Schellenberg et al. (2007) identified genes involved in glidobactin synthesis, revealing insights into its complex biosynthetic pathway, which includes non-ribosomal peptide/polyketide synthetase (Schellenberg, Bigler, & Dudler, 2007). Tang et al. (2015) further explored this by sequencing the complete genome of Polyangium brachysporum DSM7029, a strain known for glidobactin production, providing a deeper understanding of the genetic basis of glidobactin biosynthesis (Tang, Yu, Zhang, Zhao, & Ding, 2015).
Enzymatic Formation and Chemical Structure
The enzymatic formation of glidobactamine, a key intermediate in glidobactin biosynthesis, was studied by Numata et al. (1988). They demonstrated the isolation of glidobactamine and its role in forming acyl analogues of glidobactin, contributing to our understanding of its chemical structure and synthesis (Numata, Oka, Nakakita, Murakami, Miyaki, Konishi, Oki, & Kawaguchi, 1988).
Proteasome Inhibition and Anticancer Potential
Glidobactin H and its analogs have been noted for their potent proteasome inhibition properties, which hold promise for anticancer drug development. Zhao et al. (2021) explored the bioactivity of glidobactin-like natural products, highlighting their potential as anticancer agents (Zhao, Le Chapelain, Brachmann, Kaiser, Groll, & Bode, 2021).
Chemical Properties and Biological Activity
Oka et al. (1988) isolated glidobactins A, B, and C, revealing their broad inhibitory activity against fungi and yeasts and their potential in extending the lifespan of mice with leukemia (Oka, Nishiyama, Ohta, Kamei, Konishi, Miyaki, Oki, & Kawaguchi, 1988).
Biocatalytic Potential
Amatuni and Renata (2019) characterized GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic gene cluster, illustrating its utility in the synthesis of glidobactin and potential applications in biocatalysis (Amatuni & Renata, 2019).
properties
CAS RN |
119314-46-4 |
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Product Name |
Glidobactin H |
Molecular Formula |
C20H30N4O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2E)-N-[3-hydroxy-1-[[(3E,8S,10R)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]penta-2,4-dienamide |
InChI |
InChI=1S/C20H30N4O6/c1-4-5-6-17(28)24-18(13(3)25)20(30)23-15-11-14(26)9-10-21-16(27)8-7-12(2)22-19(15)29/h4-8,12-15,18,25-26H,1,9-11H2,2-3H3,(H,21,27)(H,22,29)(H,23,30)(H,24,28)/b6-5+,8-7+/t12?,13?,14-,15+,18?/m1/s1 |
InChI Key |
RFMLVNAGBNQIDH-JKBBSZFTSA-N |
Isomeric SMILES |
CC1/C=C/C(=O)NCC[C@H](C[C@@H](C(=O)N1)NC(=O)C(C(C)O)NC(=O)/C=C/C=C)O |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O |
Canonical SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C=CC=C)O |
synonyms |
glidobactin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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